molecular formula C9H12F3N3O B13225252 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

Katalognummer: B13225252
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: QEQKYXFPSIPUJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine: is a chemical compound with the molecular formula C9H12F3N3O and a molecular weight of 235.21 g/mol . This compound features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an oxadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Eigenschaften

Molekularformel

C9H12F3N3O

Molekulargewicht

235.21 g/mol

IUPAC-Name

5-[3-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15)

InChI-Schlüssel

QEQKYXFPSIPUJU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)C(F)(F)F)C2=NN=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.